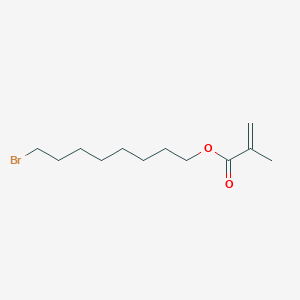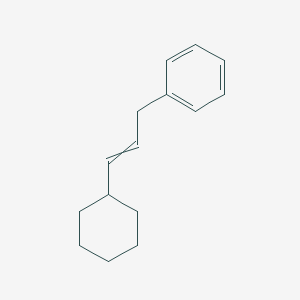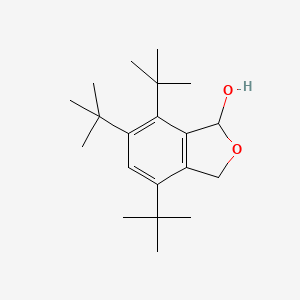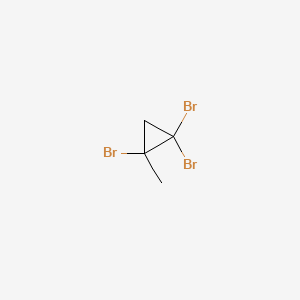
Cyclopropane, 1,1,2-tribromo-2-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopropane, 1,1,2-tribromo-2-methyl- is an organic compound with the molecular formula C₄H₅Br₃. It is a derivative of cyclopropane, where three bromine atoms and one methyl group are substituted on the cyclopropane ring. This compound is known for its unique structure and reactivity, making it an interesting subject of study in organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
Cyclopropane, 1,1,2-tribromo-2-methyl- can be synthesized through various methods. One common approach involves the bromination of 2-methylcyclopropane using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective addition of bromine atoms to the cyclopropane ring.
Industrial Production Methods
In industrial settings, the production of cyclopropane, 1,1,2-tribromo-2-methyl- may involve large-scale bromination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Cyclopropane, 1,1,2-tribromo-2-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Elimination Reactions: Under certain conditions, the bromine atoms can be eliminated to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used to replace bromine atoms with hydroxyl or alkyl groups.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce the bromine atoms.
Elimination: Strong bases such as potassium hydroxide (KOH) can facilitate the elimination of bromine atoms to form alkenes.
Major Products Formed
Substitution: Products include hydroxylated or alkylated cyclopropane derivatives.
Reduction: Products include less brominated cyclopropane derivatives.
Elimination: Products include alkenes with varying degrees of unsaturation.
科学研究应用
Cyclopropane, 1,1,2-tribromo-2-methyl- has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Researchers study its derivatives for potential pharmacological activities.
Material Science: The compound is used in the development of novel materials with unique properties.
Chemical Biology: It is employed in the study of biochemical pathways and enzyme mechanisms.
作用机制
The mechanism of action of cyclopropane, 1,1,2-tribromo-2-methyl- involves its reactivity with various nucleophiles and electrophiles. The presence of bromine atoms makes the compound highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
相似化合物的比较
Similar Compounds
- Cyclopropane, 1,1,2-tribromo-2,3,3-trimethyl-
- Cyclopropane, 1,1,2,2-tetramethyl-
- Cyclopropane, 1,1-dimethyl-2-methylene-
Uniqueness
Cyclopropane, 1,1,2-tribromo-2-methyl- is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other cyclopropane derivatives. The presence of three bromine atoms and one methyl group on the cyclopropane ring makes it a valuable compound for studying the effects of halogenation and methylation on cyclopropane reactivity.
属性
CAS 编号 |
130894-83-6 |
|---|---|
分子式 |
C4H5Br3 |
分子量 |
292.79 g/mol |
IUPAC 名称 |
1,1,2-tribromo-2-methylcyclopropane |
InChI |
InChI=1S/C4H5Br3/c1-3(5)2-4(3,6)7/h2H2,1H3 |
InChI 键 |
UUUWBZZHGHDTSR-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC1(Br)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



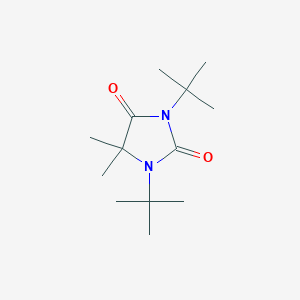
![4-[(E)-(4-Methylphenyl)diazenyl]-N-propylbenzamide](/img/structure/B14282451.png)
![4-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14282456.png)
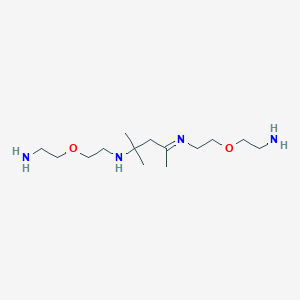
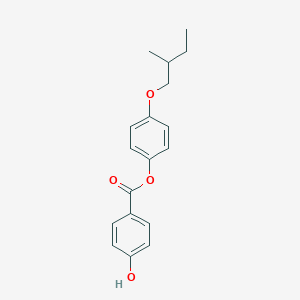
![11-{[Bis(2-methylpropoxy)phosphorothioyl]sulfanyl}undecanoic acid](/img/structure/B14282469.png)

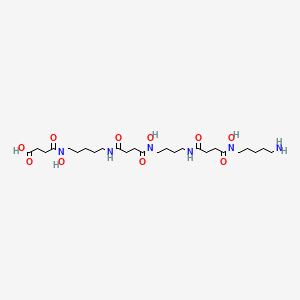
![N-Benzyl-3-[tri(propan-2-yl)silyl]-N-{3-[tri(propan-2-yl)silyl]prop-2-yn-1-yl}prop-2-yn-1-amine](/img/structure/B14282477.png)
